(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
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Overview
Description
The compound “(2E)-3-[2-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE” is a complex organic molecule that belongs to the class of pyrido[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenoxy group: This step might involve nucleophilic substitution reactions.
Formation of the enamide moiety: This can be done through condensation reactions involving cyano and oxolane derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, it could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidines: A class of compounds with similar core structures.
Phenoxy derivatives: Compounds with phenoxy groups attached to various scaffolds.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the resulting biological activities. This makes it a valuable molecule for further research and development.
Properties
Molecular Formula |
C27H28N4O4 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(E)-3-[2-(4-tert-butylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C27H28N4O4/c1-27(2,3)19-9-11-20(12-10-19)35-25-22(26(33)31-13-5-4-8-23(31)30-25)15-18(16-28)24(32)29-17-21-7-6-14-34-21/h4-5,8-13,15,21H,6-7,14,17H2,1-3H3,(H,29,32)/b18-15+ |
InChI Key |
IJXRIZMWBQFZIU-OBGWFSINSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCC4CCCO4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
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